Dihydrorotenone

Overview

Description

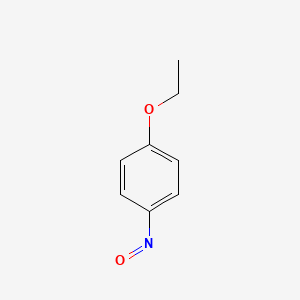

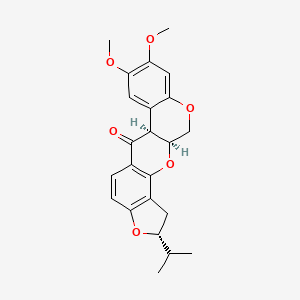

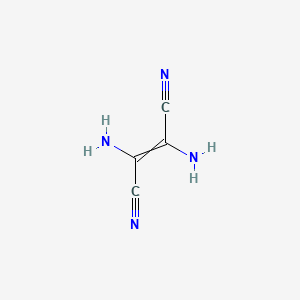

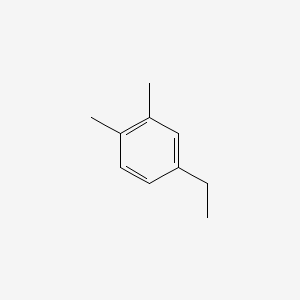

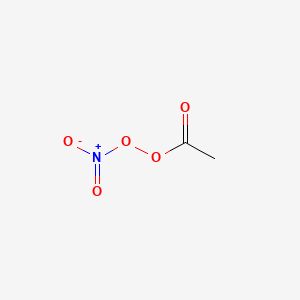

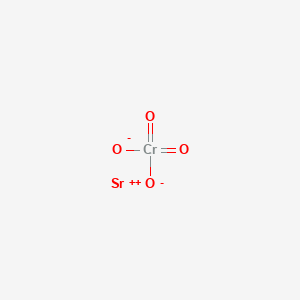

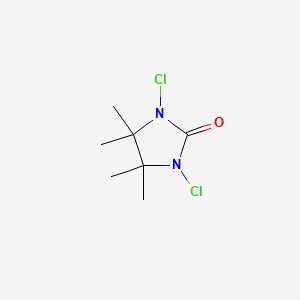

Dihydrorotenone is a small molecule with the molecular formula C23H24O6 and a molecular weight of 396.439 . It is used for research purposes .

Synthesis Analysis

Dihydrorotenone can be synthesized through tritiation, a process that involves the introduction of tritium, a radioactive isotope of hydrogen . This process has been used to create a tritiated rotenoid analogue for research purposes .Molecular Structure Analysis

The molecular structure of Dihydrorotenone consists of 23 carbon atoms, 24 hydrogen atoms, and 6 oxygen atoms . The average mass is 396.433 Da and the monoisotopic mass is 396.157288 Da .Chemical Reactions Analysis

Dihydrorotenone can undergo thermolysis, a process of decomposition or transformation caused by heat . This process can lead to the formation of various isoflavonoid derivatives .Physical And Chemical Properties Analysis

Dihydrorotenone has a density of 1.3±0.1 g/cm3, a boiling point of 553.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 83.5±3.0 kJ/mol and a flash point of 241.6±30.2 °C .Scientific Research Applications

Pesticide Research

Dihydrorotenone is widely used in the farming industry as a natural pesticide . Its efficacy as a mitochondrial inhibitor makes it a subject of interest for developing safer agricultural practices. Research has shown that it can induce apoptosis in human plasma cells by triggering endoplasmic reticulum stress and activating the p38 signaling pathway . This dual role in both pest control and potential toxicity to human cells is crucial for evaluating the safety of natural pesticides.

Neurological Disorder Studies

The compound’s ability to impair mitochondrial function links it to the potential induction of Parkinsonian syndrome . This association is significant for studies aiming to understand the environmental factors contributing to neurodegenerative diseases and for developing therapeutic strategies to mitigate such risks.

Radiochemical Applications

Dihydrorotenone has been used in the synthesis of tritiated analogues for biological applications . The successful tritiation of dihydrorotenone allows researchers to study the mechanism of action of rotenoids at the insect receptor level, which can lead to the design of more effective insecticides.

Botanical Insecticide Development

As an early identified botanical insecticide, dihydrorotenone’s mechanism of action is of particular interest for developing more environmentally friendly and specific insecticides . Understanding its bioactivity can help in creating compounds that are selective and less harmful to non-target species.

Toxicology and Safety Evaluation

Given its potent biological activity, dihydrorotenone is also a model compound for toxicological studies . Its impact on human plasma cells provides insights into the safety evaluation of natural pesticides and their potential systemic effects.

Bioavailability and Pharmacology

Research on dihydrorotenone also extends to its bioavailability and pharmacological properties . This includes studies on how the compound is absorbed, distributed, metabolized, and excreted in biological systems, which is essential for both its use as a pesticide and its implications for human health.

Environmental Impact Assessment

The stability of dihydrorotenone under various conditions, such as exposure to air and light, is crucial for assessing its environmental impact . Its decomposition can lead to a loss of insecticidal activity, which is important for understanding its long-term effects and degradation products.

Alternative Pesticide Research

Finally, dihydrorotenone serves as a reference point for the development of alternative pesticides with lower toxicity . The search for substitutive products that maintain effectiveness while reducing adverse effects is a significant area of research, particularly in light of concerns over traditional pesticides.

Safety and Hazards

Future Directions

The future directions for Dihydrorotenone research could involve further elucidation of its mechanism of action at the insect receptor level and the design of even more effective insecticides . Additionally, the potential toxicity of Dihydrorotenone to other systems beyond its use as a pesticide could be a focus of future research .

Mechanism of Action

Target of Action

Dihydrorotenone primarily targets the mitochondria . It is a potent mitochondrial inhibitor , specifically inhibiting the mitochondrial electron transport chain complex I . This complex plays a crucial role in cellular respiration, a process vital for energy production within cells.

Mode of Action

Dihydrorotenone interacts with its targets by impairing mitochondrial function, which leads to a decrease in mitochondrial membrane potential . This impairment triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress .

Pharmacokinetics

It is known that dihydrorotenone is a potent mitochondrial inhibitor, suggesting that it can readily cross cell membranes to reach its primary site of action .

Result of Action

The action of Dihydrorotenone at the cellular level results in cell apoptosis . This is primarily due to the ER stress triggered by mitochondrial dysfunction . The activation of the p38 signaling pathway also plays a role in this process .

Action Environment

The action, efficacy, and stability of Dihydrorotenone can be influenced by various environmental factors. For instance, Dihydrorotenone is sensitive to air and light, usually decomposing with a change of color from yellow to deep red . This decomposition, which leads to the formation of Dihydrorotenone and water, has also been reported to be related to a loss of insecticidal activity .

properties

IUPAC Name |

(1S,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16,20-21H,8,10H2,1-4H3/t16-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFARBHXORYQBF-HBGVWJBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041227 | |

| Record name | 1',2'-Dihydrorotenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrorotenone | |

CAS RN |

6659-45-6 | |

| Record name | (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1',2'-Dihydrorotenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrorotenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrorotenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1',2'-Dihydrorotenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROROTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538CX0LPPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1219961.png)

![Ethyl 7-amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1219969.png)

![3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester](/img/structure/B1219980.png)

![2-[(2-Ethoxy-2-oxoethyl)thio]-1-benzimidazolecarboxylic acid ethyl ester](/img/structure/B1219981.png)